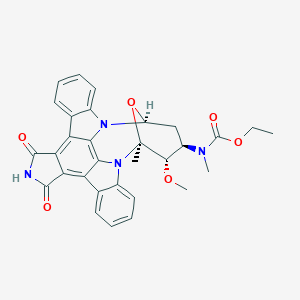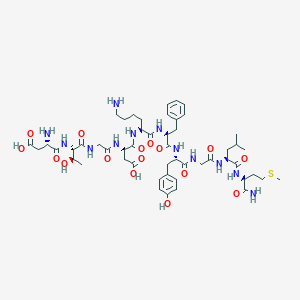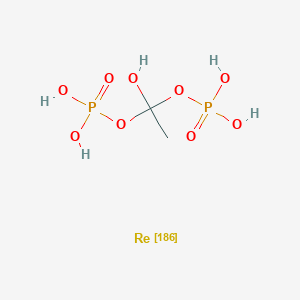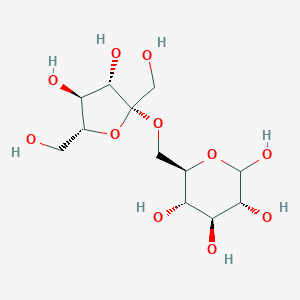
4-acétamido-5-chloro-2-hydroxy-3-iodobenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is a complex organic compound with the molecular formula C10H9ClINO4. This compound is notable for its unique structure, which includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is used in several scientific research fields:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multiple steps. One common method starts with the iodination of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The iodination process can be carried out using reagents such as iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine or chlorine atoms, leading to different derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .
Mécanisme D'action
The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and biological activity
Uniqueness
Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents, which provide distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research .
Propriétés
IUPAC Name |
methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLJMCYDOCEJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClINO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452812 |
Source


|
| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-24-4 |
Source


|
| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














